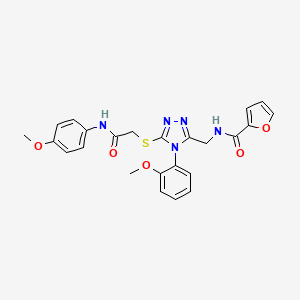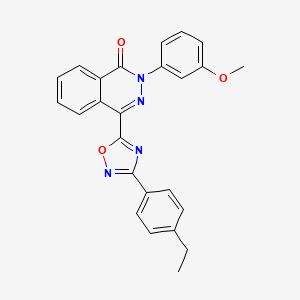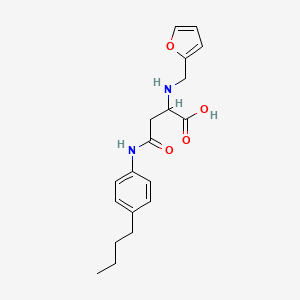![molecular formula C21H22N2O2S B2936789 4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-11-0](/img/structure/B2936789.png)
4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It might also include the type of compound it is (for example, whether it’s an organic compound, a benzamide, a thiazole, etc.) .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions of the reaction (like temperature and pH), and the steps of the reaction .Molecular Structure Analysis
The molecular structure analysis involves understanding the 3D structure of the molecule. This can include the types of bonds (like single, double, or triple bonds), the bond angles, and the presence of any functional groups .Chemical Reactions Analysis
The chemical reactions analysis involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes (like addition, substitution, or elimination reactions), the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It can also include its reactivity, stability, and any special characteristics like color or odor .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antidepressant Development
This compound has been explored for its potential use in the development of new antidepressants. Its structure is similar to that of known antidepressants, which suggests it could interact with the same biological targets, such as monoamine transporters or receptors .
Agriculture: Pesticide Formulation
In agriculture, there’s potential for this compound to be used in pesticide formulations. Its benzamide moiety could be effective in disrupting the life cycle of pests, contributing to crop protection strategies .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure makes it a candidate for enzyme inhibition studies. It could help in understanding the interaction between enzymes and substrates, particularly in the context of metabolic pathways related to its structural analogs .
Industrial Applications: Organic Synthesis
Industrially, it could serve as a precursor in organic synthesis processes. Its methoxy and benzamide groups are functional moieties that can undergo various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules .
Environmental Impact: Biodegradation Research
Research into the environmental impact of this compound includes studying its biodegradation. Understanding how it breaks down in the environment can inform its safe use and disposal .
Biochemistry: Molecular Probing
Finally, in biochemistry, this compound could be used as a molecular probe. Its ability to bind to specific proteins or DNA sequences can help in mapping molecular interactions and understanding the function of biomolecules .
Mecanismo De Acción
Target of Action
The compound could potentially interact with various proteins or enzymes in the body due to its complex structure. The thiazole ring, a core component of many biologically active compounds, might play a crucial role in binding to the target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For instance, the presence of the methoxy group might influence its absorption and distribution .
Safety and Hazards
Direcciones Futuras
The future directions for a compound could involve potential applications or areas of research. For a drug, this could include new diseases it could potentially treat, or new delivery methods. For a chemical compound, this could include new reactions it could be used in, or new materials it could help create .
Propiedades
IUPAC Name |
4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-4-6-17(13-14)21-23-15(2)19(26-21)11-12-22-20(24)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLLEYTKWSLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)
![Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2936719.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)
